N-(2,4-Dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a sulfonamide group, a fluorine atom, and a dimethoxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N~4~-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism by which N4-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits antiproliferative activity and inhibits tubulin polymerization.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Inhibit bacterial RNA polymerase and show potent antimicrobial activity.
Uniqueness
N~4~-(2,4-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18FN3O4S |
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Molecular Weight |
343.38 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18FN3O4S/c1-5-18-14(15)13(9(2)16-18)23(19,20)17-11-7-6-10(21-3)8-12(11)22-4/h6-8,17H,5H2,1-4H3 |
InChI Key |
WJQJMRRPNPJBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)F |
Origin of Product |
United States |
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